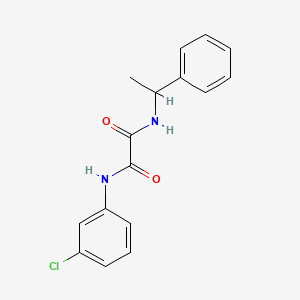![molecular formula C18H19Cl3N2O3 B3983338 3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B3983338.png)
3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide
Overview
Description
3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide, also known as UMI-77, is a small molecule inhibitor that has been extensively used in scientific research. This compound is a selective inhibitor of the transcription factor Stat5, which is involved in the regulation of cell growth and differentiation.
Mechanism of Action
3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide selectively inhibits the activity of Stat5 by binding to its SH2 domain, which is essential for its dimerization and DNA binding. This prevents the formation of active Stat5 dimers and inhibits its transcriptional activity. This compound has been shown to be highly selective for Stat5 and does not affect the activity of other transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide has several advantages as a research tool. It is highly selective for Stat5 and does not affect other signaling pathways. This makes it a valuable tool for studying the role of Stat5 in various cellular processes. This compound is also relatively easy to synthesize and has a high purity. However, this compound has some limitations as a research tool. It has a relatively short half-life and is rapidly metabolized in vivo. This makes it difficult to study its long-term effects in animal models.
Future Directions
There are several future directions for the research on 3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide. One direction is to study its potential therapeutic applications in cancer and inflammatory diseases. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting that it may have potential as a cancer therapy. This compound has also been shown to have anti-inflammatory properties, which may make it a valuable therapy for inflammatory diseases. Another direction is to study the role of Stat5 in other cellular processes, such as stem cell differentiation and immune response. This compound may be a valuable tool for studying the role of Stat5 in these processes. Finally, there is a need to develop more potent and selective inhibitors of Stat5 that have longer half-lives and can be used in vivo.
Scientific Research Applications
3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide has been extensively used in scientific research to study the role of Stat5 in various cellular processes. Stat5 is a transcription factor that is activated by cytokines and growth factors and plays a critical role in regulating cell growth and differentiation. This compound has been shown to selectively inhibit the activity of Stat5 without affecting other signaling pathways. This makes this compound a valuable tool for studying the role of Stat5 in various cellular processes, including cancer, inflammation, and immune response.
properties
IUPAC Name |
3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3/c1-11-4-7-13(8-5-11)22-17(18(19,20)21)23-16(24)12-6-9-14(25-2)15(10-12)26-3/h4-10,17,22H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMJWOWEXKRROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3983257.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)
![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)
![ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)









